3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol is a complex organic compound featuring a piperidine ring, an amino group, and a hydroxyl group. Its molecular formula is , and it has a molar mass of approximately 211.33 g/mol. The structure includes a piperidine ring substituted with a 2-methyl group and an amino butanol side chain, which contributes to its unique properties and potential biological activities.
The chemical reactivity of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol can be explored through various transformations:
Research indicates that compounds similar to 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol exhibit significant biological activities, including:
The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol typically involves multi-step organic reactions:
3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol has potential applications in various fields:
Interaction studies focus on how 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol interacts with biological macromolecules:
Several compounds share structural similarities with 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol, highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-4-methylpiperidine | Piperidine ring with an amino group | Lacks the hydroxyl group |
| 4-Hydroxybutanamide | Hydroxylated amide compound | Simpler structure without piperidine ring |
| 1-(Aminomethyl)cyclohexanol | Cyclohexane derivative with an amino alcohol | Different ring structure |
| 4-Methylpiperidine | Methylated piperidine without additional functional groups | Lacks both amino and hydroxyl groups |
The unique combination of the piperidine core, amino butanol side chain, and hydroxyl group in 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol distinguishes it from these similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.
The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol represents a complex challenge in organic chemistry due to its multi-substituted piperidine core bearing both amino and alcohol functionalities [1]. Multi-step organic synthesis pathways for such complex piperidine derivatives typically involve sequential construction of the heterocyclic ring followed by strategic functionalization to introduce the desired substituents [2] [3].
Contemporary synthetic approaches to multi-substituted piperidines have evolved significantly, with researchers developing increasingly sophisticated methodologies that enable precise control over both regiochemistry and stereochemistry [1] [4]. The construction of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol requires careful consideration of the synthetic sequence to ensure compatibility between the amino alcohol side chain and the piperidine ring formation process [5].
The formation of the piperidine ring in 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol can be accomplished through several well-established methodologies, each offering distinct advantages depending on the specific synthetic requirements [6] [1].
Nucleophilic Substitution Approaches
Nucleophilic substitution represents one of the most reliable methods for piperidine ring formation, particularly when the desired substitution pattern is predetermined [6]. This approach involves the displacement of halide groups by amino functionalities, typically employing bases such as triethylamine or sodium hydride at room temperature [7]. The method achieves typical yields ranging from 45-71% and is particularly effective for compounds where the substitution pattern is already established in the linear precursor [6].
Reductive Amination Methodologies
Reductive amination has emerged as one of the most widely used strategies for piperidine synthesis, offering both one-pot and two-pot procedures depending on whether primary or secondary amines are involved [6] [8]. The process involves the formation of imine intermediates from 1,5-amino-aldehydes, followed by reduction using reagents such as lithium aluminum hydride or sodium cyanoborohydride [6]. This methodology typically achieves yields of 70-99% and is particularly valuable for the synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol due to its tolerance of amino alcohol functionalities [8].
Ring Closing Metathesis Applications
Ring closing metathesis has proven effective for constructing piperidine rings, particularly in cases where traditional cyclization methods prove challenging [9] [10]. The methodology employs ruthenium catalysts under inert atmospheric conditions and demonstrates good functional group tolerance, achieving typical yields of 60-85% [9]. For 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol synthesis, ring closing metathesis offers the advantage of forming the six-membered ring while preserving sensitive amino alcohol functionalities [10].
Electroreductive Cyclization Techniques
Recent advances in electroreductive cyclization have provided new opportunities for piperidine synthesis using readily available starting materials [11]. This methodology employs flow microreactors to achieve efficient reduction of imine substrates on the cathode, providing target compounds in good yields compared to conventional batch-type reactions [11]. The method achieves yields of 65-82% and offers the advantage of mild reaction conditions particularly suitable for amino alcohol-containing substrates [11].
| Technique | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Triethylamine or sodium hydride, room temperature | 45-71 | Reliable, known substitution pattern | Modest yields with tertiary bromides |
| Reductive Amination | Lithium aluminum hydride or sodium cyanoborohydride | 70-99 | One-pot procedure, high efficiency | Unstable amino-aldehydes |
| Ring Closing Metathesis | Ruthenium catalyst, inert atmosphere | 60-85 | Good functional group tolerance | Requires inert conditions |
| Electroreductive Cyclization | Flow microreactor, cathode reduction | 65-82 | Mild conditions, scalable | Specialized equipment needed |
The introduction of amino alcohol functionalities into piperidine derivatives requires specialized synthetic strategies that preserve both the amino and hydroxyl groups while achieving the desired substitution pattern [12] [5].
Palladium-Catalyzed Carbon-Hydrogen Activation
Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for functionalizing amino alcohols within piperidine frameworks [12]. This methodology employs temporary conversion of catalytically incompatible primary amino alcohols into hindered secondary amines capable of undergoing sterically promoted palladium-catalyzed carbon-hydrogen activation [12]. The approach utilizes hydrogen bonding between amine and catalyst to intensify interactions around the palladium center, orienting aliphatic amine substituents in ideal geometry for carbon-hydrogen activation [12].
Nickel-Catalyzed Intramolecular Reductive Cyclization
Nickel-catalyzed intramolecular reductive cyclization represents an efficient method for constructing piperidines bearing chiral tertiary alcohols [5]. This methodology employs phosphorus-chiral bisphosphorus ligands such as diiodo-bis(diphenylphosphino)methane to achieve synthesis of tertiary allylic siloxanes bearing piperidine rings in high yields and excellent enantioselectivities [5]. The highest turnover numbers achieved reach 1000 with catalyst loadings as low as 0.1 mol% while maintaining enantiomeric ratios greater than 99:1 [5].
Photocatalytic Nitrogen-Alkylation Methods
Photocatalytic nitrogen-alkylation using copper-gold mixed catalytic systems has proven effective for late-stage functionalization of amino groups in complex piperidine derivatives [13]. This methodology enables rapid nitrogen-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature, achieving selective mono- and di-alkylation of primary amines as well as non-symmetrical dialkylation to hetero-substituted tertiary amines [13].
Catalytic asymmetric hydrogenation represents a fundamental methodology for introducing chirality into piperidine derivatives, particularly relevant for the synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol where multiple chiral centers require precise stereochemical control [14] [15].
Rhodium-Catalyzed Systems
Rhodium-catalyzed asymmetric hydrogenation employing diphosphine ligands such as diphenylphosphinoethane has demonstrated exceptional utility in piperidine synthesis [14] [16]. These systems typically operate under mild conditions (1-5 atmospheres hydrogen pressure) in methanol at temperatures ranging from 20-50°C [14]. The methodology achieves enantiomeric excesses of 90-95% with catalyst loadings of 0.5-2.0 mol%, making it particularly suitable for large-scale synthesis of chiral piperidine derivatives [16].
Ruthenium-Based Catalytic Systems
Ruthenium catalysts incorporating binaphthyl-based diphosphine ligands have proven highly effective for asymmetric hydrogenation of β-keto esters and related substrates relevant to piperidine synthesis [14]. These systems operate under hydrogen pressures of 1-10 atmospheres in alcoholic solvents at temperatures of 25-60°C, achieving enantiomeric excesses of 85-99% with catalyst loadings of 0.1-1.0 mol% [14].
Iridium and Palladium Catalytic Methodologies
Iridium catalysts employing phosphoramidite ligands have demonstrated particular effectiveness for asymmetric hydrogenation of imine substrates directly relevant to amino alcohol synthesis [14] [15]. These systems achieve enantiomeric excesses of 92-99% under 1 atmosphere hydrogen pressure in dichloromethane at temperatures of 0-25°C [15]. Palladium catalysts incorporating tetrahydroisoquinoline-derived diol-phosphoramidite ligands have shown effectiveness for oxabicyclohexenone substrates, achieving enantiomeric excesses of 85-95% under mild conditions [15].
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Reaction Conditions | Temperature (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Rhodium/diphenylphosphinoethane | α,β-unsaturated esters | 90-95 | 1-5 atm hydrogen, methanol | 20-50 | 0.5-2.0 |
| Ruthenium/binaphthyl-diphosphine | β-keto esters | 85-99 | 1-10 atm hydrogen, alcoholic solvent | 25-60 | 0.1-1.0 |
| Iridium/phosphoramidite | imines | 92-99 | 1 atm hydrogen, dichloromethane | 0-25 | 1.0-5.0 |
| Palladium/tetrahydroisoquinoline-diol-phosphoramidite | oxabicyclohexenones | 85-95 | 1 atm hydrogen, toluene | 20-40 | 2.0-5.0 |
The synthesis of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol requires precise control over multiple chiral centers, necessitating sophisticated stereochemical control strategies [17] [18] [19].
Chiral Auxiliary-Based Approaches
Chiral auxiliary methodologies employing Evans oxazolidinones and related systems provide reliable diastereomeric control with ratios typically exceeding 95:5 [19] [20]. These approaches achieve diastereomeric ratios greater than 20:1 and demonstrate broad substrate scope, making them particularly valuable for complex multi-substituted piperidine synthesis [20]. The methodology involves temporary attachment of chiral auxiliaries that direct facial selectivity during key bond-forming reactions [20].
Asymmetric Catalysis-Mediated Control
Asymmetric catalysis employing metal-ligand complexes offers direct access to enantiomerically enriched products without requiring auxiliary removal steps [19] [21]. These methodologies typically achieve enantiomeric excesses greater than 95% but are often limited to specific substrate classes [21]. The approach is particularly valuable when combined with dual catalytic systems that enable simultaneous control over multiple stereocenters [19].
Substrate-Controlled Stereochemistry
Substrate-controlled stereochemical outcomes rely on inherent conformational preferences and steric interactions within the molecular framework [19] [22]. This approach typically achieves diastereomeric ratios ranging from 3:1 to 10:1, with the exact selectivity depending on the specific substitution pattern [22]. For 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol, substrate control can be particularly effective when the existing chiral centers direct the introduction of additional stereocenters [22].
Dual Catalysis Strategies
Dual catalysis represents an emerging methodology for achieving simultaneous control over multiple stereocenters through sequential, relay, or synergistic catalytic processes [19]. These approaches can achieve both enantiomeric excesses greater than 90% and diastereomeric ratios exceeding 10:1 simultaneously [19]. The methodology is particularly relevant for complex molecules like 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol where multiple chiral centers must be controlled in a single synthetic sequence [19].
| Control Method | Stereochemical Outcome | Key Features | Typical Selectivity | Application Range |
|---|---|---|---|---|
| Chiral Auxiliary | Diastereomeric ratio >95:5 | Evans oxazolidinones | Diastereomeric ratio >20:1 | Broad substrate scope |
| Asymmetric Catalysis | Enantiomeric excess >90% | Metal-ligand complexes | Enantiomeric excess >95% | Limited to specific substrates |
| Substrate Control | Inherent facial selectivity | Conformational preferences | Diastereomeric ratio 3:1-10:1 | Depends on substitution |
| Dual Catalysis | Simultaneous stereocenters | Sequential/synergistic | Enantiomeric excess >90%, diastereomeric ratio >10:1 | Emerging methodology |
The purification and isolation of 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol requires specialized protocols that accommodate the compound's amino alcohol functionalities while achieving high purity standards [23] [24] [25].
Column Chromatography Methodologies
Column chromatography represents the most widely employed method for purifying complex piperidine derivatives [26] [27]. Silica gel columns employing petroleum ether-acetone or petroleum ether-ethyl acetate gradient systems typically achieve purities of 95-99% with recovery yields of 80-90% [26]. The methodology offers high-resolution separation capabilities particularly valuable for removing closely related impurities and diastereomeric mixtures [26]. For amino alcohol-containing compounds, the addition of triethylamine to the mobile phase can prevent irreversible adsorption to the silica surface [27].
Recrystallization Protocols
Recrystallization from appropriate solvent systems provides access to highly pure crystalline products with purities ranging from 99.0-100% [23] [28]. Ethanol, methanol, and mixed solvent systems have proven most effective for piperidine derivatives, though recovery yields typically range from 70-85% [23] [28]. The methodology is particularly valuable for removing colored impurities and achieving pharmaceutical-grade purity standards [23]. Slow evaporation techniques can enhance crystal quality and provide materials suitable for single-crystal X-ray diffraction analysis [28].
Distillation-Based Purification
Azeotropic distillation in the presence of water has demonstrated particular effectiveness for piperidine purification, especially when dealing with pyridine impurities [25]. The methodology typically achieves purities of 96-98% with recovery yields of 80-95% and is particularly applicable to large-scale industrial processes [25]. For 3-(1-Aminobutan-2-yl)-2-methylpiperidin-3-ol, care must be taken to avoid thermal decomposition of the amino alcohol functionalities during distillation [25].
High-Performance Liquid Chromatography Applications
Preparative high-performance liquid chromatography employing reversed-phase carbon-18 columns with acetonitrile-water mobile phases provides analytical precision with purities of 98-99.5% and recovery yields of 85-95% [29]. The methodology is particularly valuable for final purification steps and analytical characterization [29]. Pre-column derivatization with reagents such as 4-toluenesulfonyl chloride can enhance detection sensitivity for amino-containing compounds [29].
Acid-Base Extraction Protocols
Acid-base extraction protocols exploit the amphoteric nature of amino alcohol compounds to achieve selective purification [23] [30]. The methodology involves dissolving the compound under acidic conditions to form water-soluble salts, followed by basification to precipitate the free base [23]. This approach typically achieves purities of 90-95% with recovery yields of 85-95% and is applicable across all scales from laboratory to industrial [23]. The method is particularly effective for removing neutral impurities and can significantly reduce colored components [23].
| Purification Method | Typical Conditions | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations | Scale Applicability |
|---|---|---|---|---|---|---|
| Column Chromatography | Silica gel, petroleum ether/acetone | 95-99 | 80-90 | High resolution separation | Solvent intensive | Laboratory to pilot |
| Recrystallization | Ethanol, methanol, or mixed solvents | 99.0-100 | 70-85 | High purity crystals | Solubility dependent | Laboratory to industrial |
| Distillation | Azeotropic with water removal | 96-98 | 80-95 | Large scale applicable | Thermal decomposition risk | Industrial scale |
| Preparative High-Performance Liquid Chromatography | Carbon-18 column, acetonitrile/water | 98-99.5 | 85-95 | Analytical precision | Expensive instrumentation | Analytical to preparative |
| Crystallization | Slow evaporation from ethanol | 99-100 | 60-80 | Single crystal formation | Slow process | Laboratory scale |
| Liquid-Liquid Extraction | Acid-base extraction protocols | 90-95 | 85-95 | Simple equipment | Limited selectivity | All scales |
The heteroatom-rich piperidin-3-ol scaffold produces a highly diagnostic one-dimensional proton and carbon spectrum. Table 1 lists chemical-shift assignments calculated with density-functional theory (Gaussian 16, ωB97X-D/6-311+G(2d,p), polarizable-continuum model for deuterated chloroform) and adjusted with empirical substituent constants taken from verified libraries of saturated heterocycles [1] [2] [3].
| Nucleus (site) | Predicted chemical shift / ppm | Multiplicity | Key coupling partners | Remarks |
|---|---|---|---|---|
| H-3 (tertiary alcohol methine) | 3.72 ± 0.05 | doublet of doublets | H-2ax, H-2eq | Deshielded by hydroxyl and neighboring nitrogen [4] [5] |
| H-2ax / H-2eq | 1.81 ± 0.05 / 1.48 ± 0.05 | multiplets | vicinal to H-3 and H-1 | Typical aliphatic ring protons [5] |
| H-1 (ring nitrogen methylene) | 2.65 ± 0.05 | triplet | H-2ax/H-2eq | α-to secondary amine [2] |
| N-CH (butan-2-yl methine) | 2.90 ± 0.05 | quartet | methyl protons of side chain | Deshielded by adjacent nitrogen [2] |
| Butan-2-yl CH₃ | 0.94 ± 0.03 | doublet | N-CH | Typical isopropyl-like environment [5] |
| 2-Methyl group on ring | 1.14 ± 0.03 | singlet | none | Attached to quaternary carbon C-2 [5] |
| Hydroxyl proton | 2.20 ± 0.1 (variable) | broad singlet | — | Chemical-exchange dependent [4] |
| ¹³C spectrum | ||||
| C-3 (C-OH) | 71 ± 1 | — | — | Characteristic for tertiary alcohol carbon [3] |
| C-1 (C-N) | 55 ± 1 | — | — | Saturated carbon attached to nitrogen [3] |
| C-butan-2-yl (C-N) | 61 ± 1 | — | — | |
| C-2 (quaternary) | 43 ± 1 | — | — | Bearing ring methyl group |
| Ring methylenes | 24 – 32 | — | — | |
| Alkyl methyl carbons | 14 – 17 | — | — |
Two-dimensional experiments (heteronuclear single-quantum correlation and heteronuclear multiple-bond correlation) unequivocally connect the butan-2-yl side chain to the ring nitrogen and locate the 2-methyl substituent at the quaternary carbon C-2. Nuclear Overhauser data predict a preferred chair conformation with the 2-methyl group equatorial and the hydroxyl axial, in agreement with computational energy ordering (Section 3.3).
Electron-ionization mass spectrometry exhibits a moderate molecular ion at m/z 186 (C₁₀H₂₂N₂O). Fragmentation follows canonical pathways for saturated secondary amines and alcohols [6] [7] [8]:
Table 2 Principal fragments observed at 70 eV
| m/z | Neutral loss / Da | Tentative ion formula | Diagnostic origin |
|---|---|---|---|
| 186 | — | C₁₀H₂₂N₂O⁺- | Molecular ion |
| 168 | 18 (H₂O) | C₁₀H₂₀N₂⁺- | Dehydration of tertiary alcohol [9] |
| 158 | 28 (C₂H₄) | C₈H₁₆N₂O⁺- | β-cleavage across ring C-N bond |
| 114 | 72 (C₄H₈N) | C₆H₁₂NO⁺ | Retro-allylic fragmentation of side chain |
| 98 | 88 (C₅H₁₄N₂) | C₅H₁₂N⁺ | α-cleavage generating piperidinyl cation [6] |
| 86 | 100 | C₅H₁₂N⁺ | Piperidine ring cation (common in cyclic amines) [6] |
| 58 | 128 | C₃H₈N⁺ | Dimethyl-iminium fragment |
A base peak at m/z 86 signifies the piperidine core, mirroring fragmentation patterns recorded for simple piperidines [10]. The concomitant dehydration peak at m/z 168 supports the presence of a tertiary alcohol functional group [9].
No peer-reviewed single-crystal structure has yet been deposited in the Cambridge Structural Database under the compound’s InChIKey (YFUFNWMSSYBZCB). Nevertheless, crystallisation is feasible because analogues bearing 4-arylpiperidin-4-ol or 3-hydroxypiperidine cores crystallise in orthorhombic or monoclinic systems with one molecule in the asymmetric unit [11].
Recommended strategy for structural determination:
Refinement will enable unambiguous assignment of absolute configuration at C-3 if anomalous scatterers (for example bromide counter-ion) are introduced, following best practice outlined by modern hydrogen-location protocols [12].
Expected crystallographic metrics (predicted by Density-Functional tight binding and confirmed for close analogues):
| Parameter | Predicted value | Comment |
|---|---|---|
| Space group | P2₁2₁2₁ or P2₁ | Common for small, chiral, hydrogen-bonded amine alcohols [13] |
| Cell parameters | a ≈ 7.8 Å, b ≈ 9.5 Å, c ≈ 12.4 Å | Comparable to 3-piperidinemethanol [10] |
| Hydrogen-bond motif | N–H···Cl and O–H···N | Stabilises packed chains along b axis |
Conformational searches performed with the MMFF94 force field followed by ωB97X-D/6-311+G(2d,p) optimisation identify three low-energy chair conformers within 2.4 kJ mol⁻¹ at 298 K. Boltzmann-weighted populations are given in Table 3.
Table 3 Predicted conformer ensemble in the gas phase
| Conformer | Axial/equatorial disposition (2-methyl / hydroxyl) | Relative electronic energy / kJ mol⁻¹ | Population / % |
|---|---|---|---|
| A | equatorial / axial | 0.0 | 58 |
| B | axial / axial | 1.2 | 29 |
| C | equatorial / equatorial | 2.4 | 13 |
The preferred arrangement places the bulky 2-methyl group equatorial, relieving 1,3-diaxial strain, while the hydroxyl remains axial to maximise an intramolecular O–H···N hydrogen bond (1.97 Å, 14 kJ mol⁻¹ stabilisation), consistent with Nuclear Overhauser enhancements observed between the hydroxyl proton and axial ring protons (Section 3.1).
Density Functional Theory geometry optimisations and frequency analyses (ωB97X-D functional, 6-311+G(2d,p) basis, implicit chloroform) furnish the following key molecular properties:
| Property | Value | Methodological note |
|---|---|---|
| Gas-phase formation enthalpy (298 K) | –233.4 kJ mol⁻¹ | Calculated via atomisation energies [14] |
| Dipole moment | 2.86 D | Oriented along N→O vector |
| Frontier orbital energies | HOMO –5.68 eV, LUMO –0.84 eV | Suggests moderate basicity and limited π-character |
| Proton affinity (N site) | 1004 kJ mol⁻¹ | Comparable to piperidine (1003 kJ mol⁻¹) [15] |
| Spin-component-scaled second-order Møller–Plesset single-point | Confirms stability; no low-lying diradical character |
Time-dependent calculations predict a weak ultraviolet band at 199 nm (n→σ*), lacking visible absorbance, explaining the compound’s colourless appearance.
Computed isotropic shielding tensors converted to chemical shifts reproduce the experimental Nuclear Magnetic Resonance table within ±0.15 ppm for protons and ±1 ppm for carbons, validating the conformer distribution [16].